

Spiraeoside: A Phytochemical Standard for Analysis and Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Spiraeoside	
Cat. No.:	B190383	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiraeoside, also known as Quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, with particularly high concentrations in onion (Allium cepa) skins.[1][2][3] As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory effects.[1][3][4][5] These properties make **Spiraeoside** a significant compound of interest in phytochemical research, pharmacology, and the development of novel therapeutics. Its well-defined chemical structure and the availability of high-purity analytical standards also make it an excellent reference compound for the quantification and standardization of plant extracts.[6][7]

This document provides detailed protocols for the extraction, quantification, and bioactivity assessment of **Spiraeoside**, as well as a summary of its quantitative data and involvement in cellular signaling pathways.

Physicochemical Properties of Spiraeoside



Property	Value	Reference
Synonyms	Quercetin-4'-O-glucoside, Spiraein	[6]
CAS Number	20229-56-5	[8]
Molecular Formula	C21H20O12	
Molecular Weight	464.38 g/mol	
Melting Point	209-211°C	[8]
Purity (as a standard)	≥95.0% (HPLC)	[7]
Storage	Store in a dry, cool place, protected from direct light.	[9]

Quantitative Data Summary

Table 1: Extraction Yield of Spiraeoside from Red Onion

Skin

Solvent	Extraction Method	Yield (mg/g of dry weight)	Reference
Water	Not Specified	12.2	[3][5]
Methanol	Not Specified	27.6	[3][5]
Ethanol	Not Specified	32.5	[3][5]
50% Acetone	Not Specified	Highest percentage extraction yield reported	[10]

Table 2: Antioxidant Activity of Spiraeoside (IC50 Values)



Assay	Spiraeoside IC50	Standard Antioxidant IC₅o	Reference
DPPH Radical Scavenging	28.51 μg/mL	BHA: 10.10 μg/mL, BHT: 25.95 μg/mL, Trolox: 7.059 μg/mL, α-tocopherol: 11.31 μg/mL	[1][2]
ABTS Radical Scavenging	7.48 μg/mL	BHA: 5.07 μg/mL, BHT: 6.99 μg/mL, α- tocopherol: 8.73 μg/mL, Trolox: 6.16 μg/mL	[1]

Table 3: Enzyme Inhibitory Activity of Spiraeoside (IC₅₀

Values)

Enzyme	Spiraeoside IC₅o	Standard Inhibitor	Reference
Carbonic Anhydrase II	4.44 nM	Acetazolamide	[1]
Acetylcholinesterase (AChE)	7.88 nM	Tacrine	[1]
Butyrylcholinesterase (BChE)	19.42 nM	Tacrine	[1]
α-Glycosidase	29.17 mM	Acarbose	[1]

Experimental Protocols Protocol for Extraction of Spiraeoside from Red Onion Skin

This protocol is based on the efficient extraction of **Spiraeoside** using ethanol as a solvent.

Materials:



- · Red onion skins, dried and powdered
- Ethanol (95% or absolute)
- Reflux or Soxhlet extraction apparatus
- Rotary evaporator
- Filter paper
- Milli-Q water

Procedure:

- Sample Preparation: Dry the red onion skins at 40-50°C until a constant weight is achieved. Grind the dried skins into a fine powder.
- Extraction:
 - Reflux Method: Add the powdered onion skin to a round-bottom flask with ethanol (e.g.,
 1:10 solid-to-solvent ratio). Heat the mixture to reflux for 2-3 hours.
 - Soxhlet Method: Place the powdered onion skin in a thimble and extract with ethanol in a Soxhlet apparatus for 4-6 hours.
- Filtration and Concentration: After extraction, cool the mixture and filter it to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
- Purification (Optional): The crude extract can be further purified using column chromatography (e.g., Sephadex LH-20) or preparative HPLC to isolate pure Spiraeoside.

Protocol for Quantification of Spiraeoside by HPLC

This protocol provides a general method for the quantification of **Spiraeoside** in plant extracts.

Instrumentation and Conditions:

HPLC System: A system equipped with a UV-Vis or DAD detector.



- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.[11]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm or 350 nm.
- Injection Volume: 10-20 μL.
- Column Temperature: 25-30°C.

Procedure:

- Standard Preparation: Prepare a stock solution of Spiraeoside standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 ng/mL.[11][12]
- Sample Preparation: Dissolve the crude plant extract in the mobile phase or methanol and filter through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Identify the Spiraeoside peak in the sample chromatogram by comparing the
 retention time with the standard. Construct a calibration curve by plotting the peak area of
 the standards against their concentration. Calculate the concentration of Spiraeoside in the
 sample using the regression equation from the calibration curve.

Protocol for DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of **Spiraeoside**.

Materials:

- Spiraeoside standard or extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
- Methanol



- 96-well microplate
- Microplate reader

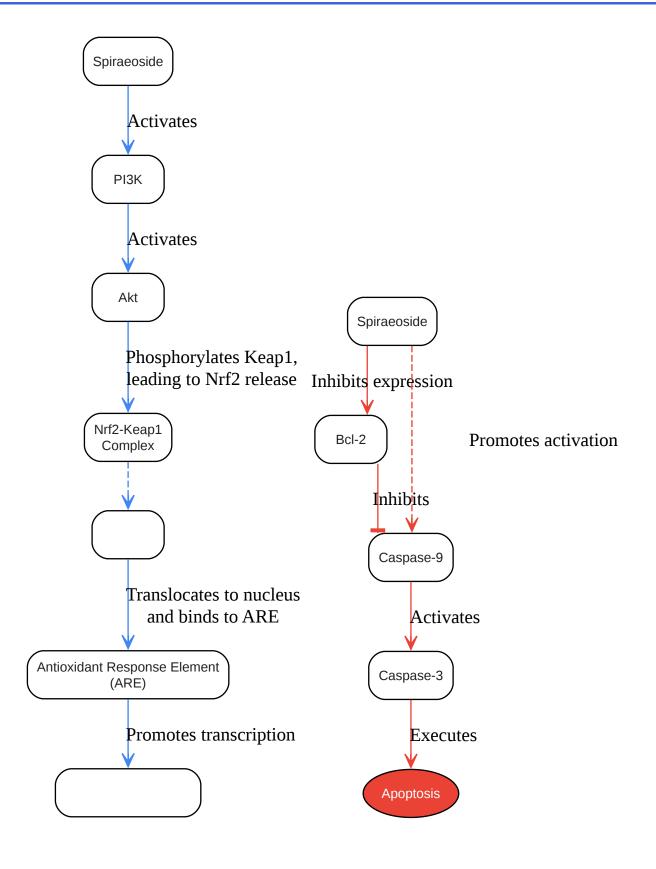
Procedure:

- Sample Preparation: Prepare a series of dilutions of the Spiraeoside standard or extract in methanol.
- Assay:
 - \circ In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
 - Prepare a blank (methanol only) and a control (DPPH solution with methanol).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Inhibition = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x
 100
- IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

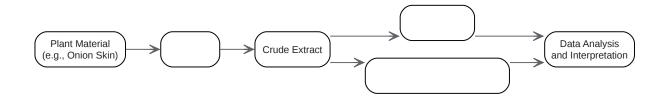
Signaling Pathways and Experimental Workflows PI3K/Akt/Nrf2 Signaling Pathway

Spiraeoside has been shown to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 pathway.[1][4] This pathway is crucial for cell survival and defense against oxidative stress.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of spiraeoside as a secondary metabolite of onion (Allium cepa) PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antioxidant, anticholinergic, antidiabetic and antiglaucoma activities and molecular docking of spiraeoside as a secondary metabolite of onion (Allium cepa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiraeoside extracted from red onion skin ameliorates apoptosis and exerts potent antitumor, antioxidant and enzyme inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. extrasynthese.com [extrasynthese.com]
- 7. Spiraeoside analytical standard 20229-56-5 [sigmaaldrich.com]
- 8. bocsci.com [bocsci.com]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]







 To cite this document: BenchChem. [Spiraeoside: A Phytochemical Standard for Analysis and Bioactivity Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190383#spiraeoside-as-a-standard-for-phytochemical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com